Cas no 1552892-71-3 (7-(Difluoromethoxy)isoquinolin-1-amine)

7-(Difluoromethoxy)isoquinolin-1-amine Chemical and Physical Properties
Names and Identifiers
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- 7-(Difluoromethoxy)isoquinolin-1-amine
- 1-Isoquinolinamine, 7-(trifluoromethoxy)-
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- Inchi: 1S/C10H7F3N2O/c11-10(12,13)16-7-2-1-6-3-4-15-9(14)8(6)5-7/h1-5H,(H2,14,15)
- InChI Key: JUTABJHBZKZJBU-UHFFFAOYSA-N
- SMILES: C1(N)C2=C(C=CC(OC(F)(F)F)=C2)C=CN=1
Experimental Properties
- Density: 1.431±0.06 g/cm3(Predicted)
- Boiling Point: 312.5±37.0 °C(Predicted)
- pka: 6.52±0.33(Predicted)
7-(Difluoromethoxy)isoquinolin-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D200165-50mg |
7-(Difluoromethoxy)isoquinolin-1-amine |
1552892-71-3 | 50mg |
$ 1085.00 | 2022-06-05 | ||
TRC | D200165-25mg |
7-(Difluoromethoxy)isoquinolin-1-amine |
1552892-71-3 | 25mg |
$ 650.00 | 2022-06-05 |
7-(Difluoromethoxy)isoquinolin-1-amine Related Literature
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
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Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
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Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
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Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
Additional information on 7-(Difluoromethoxy)isoquinolin-1-amine
Introduction to 7-(Difluoromethoxy)isoquinolin-1-amine (CAS No. 1552892-71-3)
7-(Difluoromethoxy)isoquinolin-1-amine, with the CAS number 1552892-71-3, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. The introduction of the difluoromethoxy group at the 7-position of the isoquinoline ring imparts unique chemical and biological characteristics to this molecule, making it a promising candidate for various therapeutic applications.
The structure of 7-(Difluoromethoxy)isoquinolin-1-amine is characterized by a planar isoquinoline ring system with a difluoromethoxy substituent at the 7-position and an amino group at the 1-position. The difluoromethoxy group is known to enhance the lipophilicity and metabolic stability of molecules, which can improve their pharmacokinetic properties. Additionally, the amino group at the 1-position provides a reactive site for further functionalization, enabling the synthesis of various derivatives with tailored biological activities.
Recent studies have highlighted the potential of 7-(Difluoromethoxy)isoquinolin-1-amine in several therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which play a central role in inflammation and immune responses.
In another study, researchers investigated the anti-cancer properties of 7-(Difluoromethoxy)isoquinolin-1-amine. The results showed that this compound effectively inhibits the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism underlying its anti-cancer activity involves the induction of apoptosis through the activation of caspase cascades and the downregulation of anti-apoptotic proteins such as Bcl-2. These findings suggest that 7-(Difluoromethoxy)isoquinolin-1-amine has potential as a lead compound for the development of novel anti-cancer drugs.
Beyond its anti-inflammatory and anti-cancer properties, 7-(Difluoromethoxy)isoquinolin-1-amine has also shown promise in neuroprotective applications. A study published in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits neuroprotective effects by reducing oxidative stress and preventing neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The neuroprotective activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, thereby preserving cellular integrity and function.
The pharmacokinetic profile of 7-(Difluoromethoxy)isoquinolin-1-amine has been extensively studied to assess its suitability for therapeutic use. Preclinical studies have shown that this compound exhibits favorable oral bioavailability and good tissue distribution, particularly in target organs such as the brain and tumor tissues. Additionally, it demonstrates low toxicity and minimal side effects in animal models, making it a promising candidate for further clinical development.
In conclusion, 7-(Difluoromethoxy)isoquinolin-1-amine (CAS No. 1552892-71-3) is a versatile compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive target for drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for its future use in treating various diseases.
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